Styrene

Description

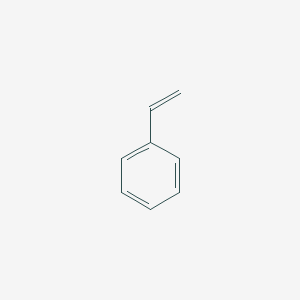

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBRXRYQALVLMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8, Array | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28213-80-1, 28325-75-9, 29967-69-9, 9003-53-6, 25086-18-4, 25247-68-1, 25820-70-6 | |

| Record name | Ethenylbenzene trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28213-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syndiotactic polystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28325-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenylbenzene tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29967-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isotactic polystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenylbenzene dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25247-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, ethenyl-, labeled with deuterium, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25820-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2021284 | |

| Record name | Styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Styrene monomer, stabilized appears as a clear colorless to dark liquid with an aromatic odor. Vapors heavier than air and irritating to the eyes and mucous membranes. Subject to polymerization. If the polymerization takes place inside a closed container, the container may rupture violently. Less dense than water and insoluble in water. Used to make plastics, paints, and synthetic rubber., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Colorless to yellow, oily liquid with a sweet, floral odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW OILY LIQUID., Colorless to yellow, oily liquid with a sweet, floral odor. | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/32 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

293 to 295 °F at 760 mmHg (NTP, 1992), 145.3 °C, 145.00 to 146.00 °C. @ 760.00 mm Hg, 145 °C, 293 °F | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

88 °F (NTP, 1992), The Guide from the Emergency Response Guidebook is for "Styrene monomer, stabilized." 34 °C, 32.0 °C (89.6 °F) - closed cup, 88 °F (31 °C) - closed cup, 34.4 °C (Tag closed cup); 36.7 °C (Tag open cup)., 31 °C c.c., 88 °F | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/32 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 300 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, ether, and acetone; miscible with benzene; slightly soluble in carbon tetrachloride, Soluble in carbon disulfide, alcohol, ether, methanol, acetone, For more Solubility (Complete) data for Styrene (6 total), please visit the HSDB record page., 0.31 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03, 0.03% | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.906 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9016 g/cu cm at 25 °C, Percent in saturated air at 760 mm Hg & 15 °C: 0.57; density of saturated vapor-air mixture at 760 mm Hg & 15 °C: 1.02 (Air = 1), Relative density (water = 1): 0.91, 0.91 | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.6 (Air = 1), Relative vapor density (air = 1): 3.6 | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4.3 mmHg at 59 °F ; 9.5 mmHg at 86 °F; 10 mmHg at 95 °F (NTP, 1992), 6.4 [mmHg], 6.40 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.67, 5 mmHg | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/32 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Polymer, <10 ppm by wt; C8, 400-800 ppm by wt; C9, 500-1000 ppm by wt; benzaldehyde, <50 ppm by wt; peroxides, <30 ppm by wt; inhibitor (tertbutylcatechol), 10-50 ppm by wt; chlorides, <10 ppm by wt | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellowish, oily liquid, Viscous liquid | |

CAS No. |

100-42-5 | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STYRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Styrene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/styrene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Styrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44LJ2U959V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-24 to -23 °F (NTP, 1992), -30.65 °C, Latent heat of fusion: 10.95 kJ/mole (at melting point); Latent heat of sublimation: 43.9 kJ/mole (25 °C); Heat of formation: 103.8 kJ/mole (25 °C); Ionization potential: 8.42 eV, -33 °C, -30.6 °C, -23 °F | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Historical Trajectories and Seminal Discoveries in Styrene Chemistry

Early Isolation and Structural Elucidation of Styrene (B11656)

The story of this compound begins in the 19th century with its isolation from natural sources. In 1831, French chemist M. Bonastre was the first to isolate this compound by distilling storax balsam, a resin obtained from the Liquidambar tree species. acs.orgmfa.orgdrugfuture.com A few years later, in 1839, German apothecary Eduard Simon isolated a volatile liquid from the resin of the American sweetgum tree, which he named "styrol." wikipedia.orgpagev.org Simon observed that upon exposure to air, light, or heat, styrol would thicken into a hard, rubber-like substance he called "styrol oxide." wikipedia.orgebsco.com

The true chemical nature of this substance remained a puzzle for some time. In 1845, chemists John Blyth and August Wilhelm von Hofmann demonstrated that the transformation of styrol occurred even without the presence of oxygen and named their resulting substance "metastyrol." pagev.orgwikipedia.org They also successfully determined the empirical formula of this compound as C₈H₈. wikipedia.org The understanding of this compound's structure advanced further in 1866 when French chemist Marcelin Berthelot correctly identified the conversion of styrol to "metastyrol" as a polymerization process. wikipedia.orgpagev.orgpolystyrenerecycling.co.za Around the same period, it was discovered that cinnamic acid could be decarboxylated to form a substance that appeared identical to this compound, then called "cinnamene." wikipedia.org The final piece of the structural puzzle fell into place in 1866 when Emil Erlenmeyer proposed that both cinnamene and this compound were, in fact, vinylbenzene. wikipedia.org

Evolution of this compound Production Methodologies: From Early Discoveries to Industrial Scale

The journey from laboratory curiosity to industrial-scale production was a long one, marked by significant chemical engineering innovations. The earliest laboratory synthesis of this compound involved the decarboxylation of cinnamic acid. wikipedia.org However, this method was not suitable for large-scale manufacturing.

The development of commercially viable processes for this compound production based on the dehydrogenation of ethylbenzene (B125841) was a pivotal moment in the 1930s. michiganfoam.com This process, which involves the removal of hydrogen from ethylbenzene, became the cornerstone of the modern this compound industry. michiganfoam.comiarc.frnih.gov The impetus for large-scale production was the demand for synthetic this compound-butadiene rubber (SBR) during World War II. michiganfoam.com After the war, this expanded capacity was repurposed for the manufacture of high-purity this compound monomer, paving the way for the mass production of polythis compound plastic. michiganfoam.com

The catalytic dehydrogenation of ethylbenzene is typically carried out in the vapor phase at high temperatures over a catalyst primarily composed of iron oxide, often promoted with other metal oxides like potassium oxide and chromium oxide. iarc.frnih.govorganica1.org This process is endothermic and reversible, favoring low pressure to shift the equilibrium towards this compound formation. michiganfoam.com Steam is often used as a diluent to provide heat and reduce the partial pressure of the reactants, thereby increasing conversion and yield. fu-berlin.deecoinvent.org

An alternative and also commercially significant route to this compound production is as a co-product in the propylene (B89431) oxide/styrene monomer (PO/SM) process. iarc.frnih.govatamanchemicals.com In this method, ethylbenzene is first oxidized to ethylbenzene hydroperoxide. This hydroperoxide is then used to oxidize propylene to propylene oxide, with phenylethanol formed as a co-product, which is subsequently dehydrated to produce this compound. iarc.frguidechem.com

Milestones in this compound Polymer Science and Technology

The discovery that this compound could polymerize dates back to Simon's initial observations in 1839. pagev.orgtheinventors.org However, it was the pioneering work of German chemist Hermann Staudinger in the 1920s that laid the theoretical foundation for understanding polymerization. pagev.orgtheinventors.orgisowall.co.za Staudinger's research on macromolecules, for which he received the Nobel Prize in Chemistry in 1953, demonstrated that heating styrol initiates a chain reaction that forms long-chain polymers, leading to the substance being named polythis compound. pagev.orgisowall.co.zaacmeplastics.com

Commercial production of polythis compound began in the 1930s. I.G. Farben in Germany started manufacturing polythis compound around 1931, developing a reactor that could extrude the polymer into pellets. wikipedia.orgpolystyrenerecycling.co.za Dow Chemical introduced polythis compound to the U.S. market in 1937. isowall.co.za

A significant advancement in polythis compound technology was the development of expanded polythis compound (EPS). In 1944, Dow Chemical patented Styrofoam®, a lightweight and water-resistant foam, based on a process rediscovered by their chemical engineer Ray McIntire from an earlier patent by Swedish inventor Carl Munters. wikipedia.orgpolystyrenerecycling.co.za Shortly after, in the late 1940s, Fritz Stastny at BASF developed pre-expanded polythis compound beads by incorporating aliphatic hydrocarbons like pentane, which became the basis for molded EPS products. wikipedia.orgpolystyrenerecycling.co.za

The versatility of this compound extends beyond homopolymers. The development of this compound copolymers has led to a wide range of materials with tailored properties. Key milestones include:

This compound-Butadiene Rubber (SBR): The demand for synthetic rubber during World War II spurred the large-scale production of SBR, a copolymer of this compound and butadiene. michiganfoam.com SBR is a vital material in the tire industry and for other rubber applications. wikipedia.org

Acrylonitrile (B1666552) Butadiene this compound (ABS): Patented in 1948 and commercially introduced by Borg-Warner Corporation in 1954, ABS is a terpolymer of acrylonitrile, butadiene, and this compound. wikipedia.orgplextrusions.com Each monomer contributes specific properties: acrylonitrile provides chemical resistance and hardness, butadiene imparts toughness and impact strength, and this compound offers rigidity and a glossy finish. wikipedia.orgplextrusions.comrenovablesverdes.com This combination results in a strong, versatile, and widely used thermoplastic. plextrusions.com

Synthetic Methodologies for Styrene Production

Catalytic Dehydrogenation of Ethylbenzene (B125841)

The most prevalent commercial method for manufacturing styrene (B11656) is the catalytic dehydrogenation of ethylbenzene. michiganfoam.comscielo.org.co This process is a reversible and endothermic reaction, typically carried out in the vapor phase at high temperatures, often around 600°C. michiganfoam.comgoogle.com The reaction is favored by low pressure, as it involves an increase in the number of moles from reactant to products. michiganfoam.com To supply the necessary heat for this endothermic reaction and to shift the equilibrium towards this compound formation by lowering the partial pressure of ethylbenzene, superheated steam is introduced into the reactor. michiganfoam.comrug.nl The steam also serves to clean the catalyst by reacting with carbon deposits. michiganfoam.com

Heterogeneous Catalysis in Ethylbenzene Dehydrogenation

The industrial production of this compound via ethylbenzene dehydrogenation predominantly employs heterogeneous catalysts. The most common catalysts are based on iron(III) oxide, promoted with potassium compounds such as potassium oxide or potassium carbonate. michiganfoam.combme.hu These catalysts are often supported on materials like alumina, activated carbon, or bauxite. scielo.org.co The reaction is typically conducted in a fixed-bed reactor. rug.nlresearchgate.net

The catalyst's composition is crucial for its performance. For instance, a common industrial catalyst formulation includes iron oxide with potassium promoters. rug.nl Research has shown that the addition of other metal oxides can further enhance the catalyst's properties. Studies have investigated the effect of promoters like chromium, zinc, magnesium, titanium, vanadium, and cerium oxides. scielo.org.coresearchgate.net For example, the addition of vanadium pentoxide (V2O5) at an optimal concentration was found to increase the selectivity towards this compound. researchgate.net Similarly, promoting a standard iron oxide-chromium oxide-potassium carbonate catalyst with a combination of titanium dioxide (TiO2) and cerium dioxide (CeO2) has been shown to decrease the activation energy of the reaction. researchgate.net

The physical structure of the catalyst also plays a role. Effective catalysts are often macroporous, which facilitates the diffusion of reactants and products. researchgate.net During the reaction, the catalyst undergoes changes; for instance, under steam-free conditions, iron can be reduced from Fe³⁺ to Fe²⁺, and iron carbides can form. tandfonline.com

Table 1: Common Components of Heterogeneous Catalysts for Ethylbenzene Dehydrogenation

| Component | Function |

|---|---|

| Iron(III) Oxide (Fe₂O₃) | Main catalytic component. michiganfoam.comscielo.org.co |

| Potassium Oxide (K₂O) / Potassium Carbonate (K₂CO₃) | Promoter, enhances activity and stability. rug.nlbme.hu |

| Alumina (Al₂O₃) | Support material. scielo.org.co |

| Chromium(III) Oxide (Cr₂O₃) | Stabilizer. researchgate.net |

| Cerium(IV) Oxide (CeO₂) | Promoter, improves dispersion and reduces activation energy. researchgate.net |

| Titanium(IV) Oxide (TiO₂) | Promoter, improves dispersion and reduces activation energy. researchgate.net |

| Vanadium(V) Oxide (V₂O₅) | Promoter, increases selectivity to this compound. researchgate.net |

Optimization Strategies for Catalytic Efficiency and Selectivity

Significant research efforts are directed towards optimizing the catalytic dehydrogenation of ethylbenzene to improve this compound yield and reduce energy consumption. These strategies encompass both catalyst modification and process engineering.

One key strategy is the development of catalysts that are more resistant to deactivation, which is often caused by coke deposition and structural changes in the catalyst. tandfonline.comrsc.org The introduction of various promoters to the iron-based catalyst is a primary method for enhancing selectivity and activity. For instance, a study on Fe₂O₃-Cr₂O₃-K₂CO₃ catalysts found that the addition of V₂O₅, TiO₂, and CeO₂ improved selectivity towards this compound. researchgate.net Another approach involves oxidative dehydrogenation (ODH), which can be more energy-efficient. A redox-oxidative dehydrogenation (redox-ODH) strategy using a multifunctional core-shell redox catalyst has been reported to achieve high single-pass conversion (up to 97%) and selectivity (>94%), leading to significant energy savings. researchgate.net This process uses lattice oxygen from the catalyst for the reaction, which is then regenerated in a separate step. researchgate.net

Process optimization also involves reactor design and operating conditions. The use of multi-stage reactors with inter-stage heating is common to manage the endothermic nature of the reaction. bme.hu Furthermore, coupling the endothermic dehydrogenation of ethylbenzene with an exothermic reaction, such as the hydrogenation of nitrobenzene (B124822), in a catalytic membrane reactor has been explored to improve energy efficiency and this compound yield. bme.hupraiseworthyprize.org Optimization of process variables like temperature, pressure, and reactant flow rates is crucial for maximizing conversion and selectivity. praiseworthyprize.org For example, using a mixture of CO₂ and O₂ as oxidants in ODH over a potassium-modified ceria catalyst has shown high ethylbenzene conversion (90.8%) and this compound selectivity (97.5%) at a lower temperature of 500°C. mdpi.com

Table 2: Research Findings on Optimization of Ethylbenzene Dehydrogenation

| Optimization Strategy | Key Finding | Reference |

|---|---|---|

| Catalyst Promotion | Addition of TiO₂/CeO₂ to Fe₂O₃-Cr₂O₃-K₂CO₃ catalyst decreased activation energy by 10 kJ/mol. | researchgate.net |

| Oxidative Dehydrogenation (ODH) | A 10%K/CeO₂ catalyst achieved 90.8% ethylbenzene conversion and 97.5% this compound selectivity with a CO₂-O₂ mixture. | mdpi.com |

| Redox-ODH | A (Ca/Mn)₁₋ₓO@KFeO₂ core-shell catalyst enabled up to 97% conversion and >94% selectivity. | researchgate.net |

| Reaction Coupling | Coupling dehydrogenation with nitrobenzene hydrogenation in a membrane reactor can enhance this compound yield to over 99%. | praiseworthyprize.org |

Emerging Single-Step Production Routes

The conventional two-step process for this compound production, which involves the alkylation of benzene (B151609) with ethylene (B1197577) to form ethylbenzene followed by its dehydrogenation, is energy-intensive. acs.orgenergy.gov This has spurred research into single-step methods that could offer significant cost and energy savings. acs.org

Metal Complex Catalysis in Oxidative Coupling of Benzene and Ethylene

A promising single-step route is the direct oxidative coupling of benzene and ethylene. This approach has been investigated using homogeneous metal complex catalysts. Researchers have identified a rhodium catalyst that, in the presence of a copper(II) oxidant, can convert benzene and ethylene directly to this compound with 100% selectivity. acs.orgosti.gov The proposed mechanism involves arene C-H activation, olefin insertion, and β-hydride elimination. nih.gov

Similarly, palladium-based catalysts have been studied for this reaction. A Pd(OAc)₂ catalyst precursor with a Cu(II) carboxylate as an in situ oxidant has demonstrated over 95% selectivity for this compound. nsf.govacs.org Mechanistic studies suggest that a cyclic heterotrinuclear complex, PdCu₂(μ-OAc)₆, is the active species that facilitates the C-H activation of benzene. nsf.govacs.org Another study reports that Fe(II) carboxylates can react with dioxygen to form an active oxidant for the Rh-catalyzed oxidative coupling of benzene and ethylene, which reduces the formation of byproducts compared to using Cu(II) carboxylates. nih.gov

Development of Atom-Efficient Heterogeneous Catalysts

To overcome the limitations of homogeneous catalysis, such as catalyst recovery and cost, research is also focused on developing robust and efficient heterogeneous catalysts for single-step this compound production. The goal is to create catalysts that are low-cost, non-toxic, and environmentally benign.

One area of development is in atom-efficient catalysts, such as single-atom catalysts (SACs), which maximize the utilization of the active metal. researchgate.netoaepublish.com For instance, an isolated single-atom ruthenium catalyst supported on Beta zeolite has been shown to be effective for this compound epoxidation, a related reaction, suggesting the potential of SACs in this compound chemistry. researchgate.net For direct this compound synthesis, palladium nanoparticles anchored on the surface of graphitic carbon nitride have been developed as a heterogeneous catalyst for the single-step production from benzene and ethylene. researchgate.net

Other novel materials are also being explored. Two-dimensional materials like MXenes (e.g., Ti₃C₂Tₓ) have demonstrated high activity and stability in the direct dehydrogenation of ethylbenzene, outperforming previously reported nanocarbon catalysts. acs.org Additionally, catalysts for alternative single-step routes are being developed. For example, a proprietary zeolitic catalyst has been engineered for the synthesis of this compound from toluene (B28343) and methanol (B129727) in a single step at a lower temperature of 425°C. acs.org This process, known as the ExSyM process, offers a potential alternative to the benzene-ethylene route. energy.govacs.org

Polymerization Mechanistic Studies of Styrene

Fundamental Initiation Mechanisms in Styrene (B11656) Polymerization

The initiation of this compound polymerization can occur through several distinct pathways, each with its own unique mechanistic features. These include thermal self-initiation, oxygen-induced initiation, and the use of radical initiators.

Even in the absence of an external initiator, this compound can undergo spontaneous or thermal polymerization when heated. researchgate.net Two primary mechanisms have been proposed to explain this phenomenon: the Mayo mechanism and the Flory mechanism. researchgate.netlew.ro

The Mayo mechanism suggests that initiation begins with a Diels-Alder reaction between two this compound molecules to form a reactive dimer intermediate. lew.romdpi.com This dimer then transfers a hydrogen atom to a third this compound monomer, generating two monoradicals that can initiate the polymerization chain reaction. mdpi.comlibretexts.org The Diels-Alder adduct (often denoted as AH) is considered a key intermediate in this pathway. mdpi.com Research has shown that the formation of this adduct can proceed stepwise through a diradical intermediate.

The Flory mechanism , on the other hand, proposes the formation of a singlet 1,4-diradical directly from the dimerization of two this compound molecules. lew.romdpi.com This diradical can then either initiate polymerization directly or a third this compound molecule can abstract a hydrogen atom from it to produce monoradical initiators. mdpi.com While both mechanisms have been extensively studied, considerable evidence points towards the Mayo mechanism, or at least the importance of the Diels-Alder dimer, in the self-initiation process under many conditions. mdpi.comdoubtnut.com

Table 1: Comparison of Mayo and Flory Mechanisms for this compound Self-Initiation

| Feature | Mayo Mechanism | Flory Mechanism |

|---|---|---|

| Initial Step | Diels-Alder reaction of two this compound molecules. lew.ro | Dimerization of two this compound molecules. mdpi.com |

| Key Intermediate | Diels-Alder adduct (AH). mdpi.com | 1,4-diradical. lew.romdpi.com |

| Initiator Formation | Hydrogen transfer from the AH dimer to a third this compound molecule, creating two monoradicals. mdpi.com | Direct initiation by the diradical or hydrogen abstraction from the diradical by a third this compound molecule. mdpi.com |

The presence of oxygen can significantly influence the polymerization of this compound. Oxygen can react with this compound molecules to form organic peroxides. mdpi.combdmariners.org These peroxides contain weak oxygen-oxygen single bonds that can readily break upon heating to generate free radicals. mdpi.com These radicals then act as initiators for the polymerization process.

The most common method for initiating the polymerization of this compound is through the use of a radical initiator. libretexts.orgopen.edu These are unstable molecules that decompose when heated or exposed to light, generating highly reactive free radicals. open.edu

Commonly used initiators for this compound polymerization include benzoyl peroxide (BPO) and azoisobutyronitrile (AIBN). libretexts.orgijcrt.org

Benzoyl Peroxide (BPO): Upon heating, the weak oxygen-oxygen bond in BPO cleaves to form two benzoyloxy radicals. These can then lose a molecule of carbon dioxide to form phenyl radicals. ijcrt.org

Azoisobutyronitrile (AIBN): The decomposition of AIBN is driven by the formation of a stable nitrogen gas molecule (N₂), resulting in two isobutyronitrile (B166230) radicals. libretexts.org

Once formed, these initiator radicals (R•) attack the double bond of a this compound monomer. This addition breaks the π-bond and creates a new, more stable benzylic radical on the monomer unit. libretexts.orgdoubtnut.com This new radical is stabilized by resonance with the adjacent phenyl ring. libretexts.org This step is highly regioselective, with the initiator radical adding to the terminal CH₂ carbon to form the more stable benzylic radical. libretexts.org The newly formed benzylic radical can then attack another this compound monomer, propagating the polymer chain. doubtnut.com

Table 2: Common Radical Initiators for this compound Polymerization

| Initiator | Decomposition Trigger | Primary Radicals Formed |

|---|---|---|

| Benzoyl Peroxide (BPO) | Heat open.eduijcrt.org | Benzoyloxy and Phenyl radicals ijcrt.org |

| Azoisobutyronitrile (AIBN) | Heat libretexts.org | Isobutyronitrile radicals libretexts.org |

Oxygen-Initiated Polymerization Pathways

Controlled Radical Polymerization of this compound

Conventional free radical polymerization offers limited control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. To overcome these limitations, controlled radical polymerization (CRP) techniques have been developed. These methods introduce a reversible deactivation mechanism that allows polymer chains to grow in a more uniform and controlled manner.

Nitroxide-Mediated Polymerization (NMP) is a CRP technique that utilizes a stable nitroxide radical to control the polymerization process. fujifilm.com The key to NMP is the reversible termination of the growing polymer chain by a nitroxide radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).

The mechanism involves a dynamic equilibrium between active, propagating polymer radicals and dormant alkoxyamine species. The C-O bond in the alkoxyamine at the end of the polymer chain is thermally labile and can undergo homolytic cleavage at elevated temperatures to regenerate the propagating polymer radical and the stable nitroxide radical. rsc.org The nitroxide then reversibly recombines with the propagating chain end. This process keeps the concentration of active radicals very low at any given time, significantly reducing the probability of irreversible termination reactions between two growing chains. wikipedia.org

Initiation in NMP can be achieved through two main approaches:

Bimolecular Process: This involves a conventional radical initiator (like BPO) and a separate stable nitroxide radical (like TEMPO). The initiator generates propagating chains, which are then trapped by the nitroxide to form the dormant alkoxyamine species.

Unimolecular Process: This uses a pre-formed alkoxyamine initiator. This molecule contains the thermally labile C-O bond and decomposes upon heating to generate both the initiating radical and the mediating nitroxide radical simultaneously.

NMP is particularly effective for the polymerization of this compound, yielding well-defined polymers with predictable molecular weights and low polydispersity. fujifilm.com

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP method that provides excellent control over the polymerization of this compound. wikipedia.orgacs.org ATRP is based on a reversible atom transfer process catalyzed by a transition metal complex, most commonly a copper complex with a nitrogen-based ligand. mdpi.comwikipedia.org

The general mechanism involves an alkyl halide initiator (R-X) and a transition metal complex in a lower oxidation state (e.g., Cu(I)Br). The catalyst abstracts the halogen atom (X) from the initiator, forming a carbon-centered radical (R•) and oxidizing the metal complex to a higher oxidation state (e.g., X-Cu(II)Br). mdpi.comwikipedia.org This radical then initiates polymerization by adding to monomer units. The key to control in ATRP is the rapid and reversible deactivation of the propagating polymer radical by the higher oxidation state metal complex, which transfers the halogen atom back to the chain end, reforming the dormant species and the lower oxidation state catalyst. wikipedia.orgacs.org

This reversible activation-deactivation equilibrium keeps the concentration of propagating radicals low, thus suppressing termination reactions. acs.org The molecular weight of the resulting polymer is determined by the ratio of monomer consumed to the initial concentration of the initiator. ATRP is highly versatile and tolerant of various functional groups, making it a robust method for synthesizing well-defined polystyrenes and complex architectures like block copolymers. wikipedia.orgacs.org

Table 3: Key Components of ATRP of this compound

| Component | Function | Example |

|---|---|---|

| Monomer | The repeating unit of the polymer. | This compound |

| Initiator | Provides the initial radical and the transferable halogen atom. | Alkyl halides (e.g., 1-Phenylethyl bromide) researchgate.net |

| Catalyst | Transition metal complex that facilitates the reversible atom transfer. wikipedia.org | Copper(I) bromide (CuBr) mdpi.com |

| Ligand | Solubilizes and tunes the reactivity of the metal catalyst. wikipedia.org | Nitrogen-based ligands (e.g., bipyridine, PMDETA) researchgate.net |

| Solvent | Used to dissolve reactants and control viscosity. | Toluene (B28343), Dimethylformamide (DMF) mdpi.comfrontiersin.org |

Reverse Iodine Transfer Polymerization (RITP) of this compound

Reverse Iodine Transfer Polymerization (RITP) is a controlled radical polymerization technique that utilizes a conventional radical initiator in the presence of molecular iodine (I₂). researchgate.net This method allows for the in situ generation of a chain transfer agent. researchgate.net The process begins with an inhibition period where radicals produced from the initiator react with I₂ to form the active transfer agent. researchgate.netgoogle.com This initial phase limits polymerization, as the majority of the initiator-derived radicals are consumed in this reaction. researchgate.net

A key feature of the RITP of this compound is the reaction between this compound and iodine, which leads to the reversible formation of 1,2-diiodoethylbenzene. This intermediate subsequently forms 1-phenylethyl iodide (1-PEI). acs.orgresearchgate.net The formation of 1,2-diiodoethylbenzene as an intermediate has been experimentally confirmed and is a crucial aspect of the mechanism. acs.orgresearchgate.net The 1-PEI species plays an active role in the polymerization process, which is evidenced by the detection of phenylethyl end groups in the resulting polymer. acs.orgresearchgate.net